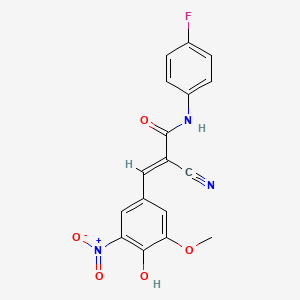

4-((1H-imidazol-1-yl)methyl)-N-(2,6-difluorobenzyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-((1H-imidazol-1-yl)methyl)-N-(2,6-difluorobenzyl)benzamide” contains several functional groups. The 1H-imidazol group is a five-membered planar ring, which includes two nitrogen atoms. This group can participate in various chemical reactions . The benzamide group consists of a benzene ring attached to an amide group, which is a carboxylic acid derivative. The 2,6-difluorobenzyl group contains a benzene ring with fluorine atoms at the 2 and 6 positions, and a benzyl group attached to it .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (benzene and imidazole) would contribute to the compound’s stability. The electronegative fluorine atoms could influence the compound’s reactivity and interactions with other molecules .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Imidazole derivatives exhibit significant antimicrobial properties . They have been studied for their efficacy against a variety of bacterial and fungal pathogens. The presence of the imidazole ring contributes to the compound’s ability to interfere with the microbial cell membrane or enzymes, leading to the inhibition of microbial growth .

Anticancer Research

Research has indicated that imidazole compounds can play a role in anticancer therapy . They may act by disrupting the function of cancer cell-specific enzymes or receptors, inducing apoptosis, or inhibiting cell proliferation. The difluorobenzyl group could potentially enhance the compound’s ability to target certain cancer cells .

Anti-inflammatory Applications

The anti-inflammatory potential of imidazole derivatives is another area of interest. These compounds can modulate the body’s inflammatory response, making them candidates for the treatment of chronic inflammatory diseases. Their mechanism may involve the inhibition of pro-inflammatory cytokines or signaling pathways .

Antitubercular Activity

Some imidazole derivatives have shown promising results in the fight against tuberculosis. They can act against Mycobacterium tuberculosis by targeting specific components of the bacterium, which are essential for its survival and virulence. This makes them valuable for developing new antitubercular drugs .

Antiviral Properties

Imidazole compounds have been explored for their antiviral properties , particularly against RNA viruses. They can inhibit viral replication by targeting viral enzymes or proteins necessary for the viral life cycle. This research is crucial in the development of treatments for viral infections .

Enzyme Inhibition

Imidazole derivatives are known to inhibit various enzymes, which is beneficial for treating diseases where enzyme overactivity is a problem. For example, they can inhibit enzymes like cytochrome P450 or histone deacetylases , which are involved in drug metabolism and gene expression regulation, respectively .

Eigenschaften

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-4-(imidazol-1-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2N3O/c19-16-2-1-3-17(20)15(16)10-22-18(24)14-6-4-13(5-7-14)11-23-9-8-21-12-23/h1-9,12H,10-11H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYLASIWCVCUPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CNC(=O)C2=CC=C(C=C2)CN3C=CN=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2853680.png)

![N-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2853685.png)

![2-Methoxy-5-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzamide](/img/structure/B2853686.png)

![(2,4-dichlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2853689.png)

![3-(3-sulfopropyl)-2-{[(2Z)-3-(3-sulfopropyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]methyl}-1,3-benzothiazol-3-ium; triethylamine](/img/structure/B2853698.png)